4-(Methylsulfonyl)phenol

Description

The exact mass of the compound 4-(Methylsulfonyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methylsulfonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylsulfonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

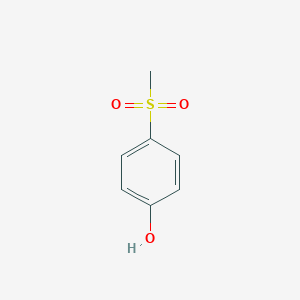

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCFSZFXLAGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163763 | |

| Record name | 4-Hydroxyphenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-60-1 | |

| Record name | 4-(Methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Methylsulfonyl)phenol discovery and history

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenol, also known as 4-hydroxyphenyl methyl sulfone, is an organic compound with the chemical formula C₇H₈O₃S. It belongs to the class of aromatic sulfones, which are characterized by a sulfonyl functional group attached to two carbon atoms, in this case, a methyl group and a phenyl group. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of 4-(Methylsulfonyl)phenol, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development.

Historical Context

While the precise date and discoverer of 4-(Methylsulfonyl)phenol are not clearly documented in readily available historical records, its emergence is intrinsically linked to the broader development of sulfone chemistry in the late 19th and early 20th centuries. The synthesis of aryl sulfones, in general, became a subject of interest for organic chemists exploring the oxidation of thioethers and the sulfonylation of aromatic compounds. Early investigations into the oxidation of thioanisole (B89551) derivatives, the direct precursors to methyl phenyl sulfones, laid the groundwork for the eventual synthesis of hydroxylated analogues like 4-(Methylsulfonyl)phenol. The functional group's stability and its ability to act as a key structural motif in various organic molecules have sustained its relevance in synthetic and medicinal chemistry.

Physicochemical Properties

4-(Methylsulfonyl)phenol is a tan to pink-brown crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| CAS Number | 14763-60-1 | [1][2] |

| Melting Point | 90-95 °C | [1] |

| Boiling Point | 272.52 °C (estimate) | [1] |

| Density | 1.3692 g/cm³ (estimate) | [1] |

| pKa | 7.83 (at 25 °C) | [1] |

| Water Solubility | Slight | [1] |

| Solubility | DMSO, Methanol (B129727) | [1] |

Synthesis and Experimental Protocols

The most prevalent and well-documented method for the synthesis of 4-(Methylsulfonyl)phenol is the oxidation of its precursor, 4-(methylthio)phenol (B156131). This transformation can be achieved using various oxidizing agents. Below are detailed protocols for two common methods.

Oxidation of 4-(Methylthio)phenol

The logical workflow for the synthesis of 4-(Methylsulfonyl)phenol from 4-(Methylthio)phenol is depicted in the following diagram.

Caption: General workflow for the synthesis of 4-(Methylsulfonyl)phenol via oxidation.

Experimental Protocol 1: Oxidation with Oxone®

This protocol details the synthesis of 4-(Methylsulfonyl)phenol using Oxone® (potassium peroxymonosulfate) as the oxidizing agent.[1]

Materials:

-

4-(Methylthio)phenol

-

Oxone®

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate (B86663)

Procedure:

-

Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

-

Add water (10.0 mL) to the solution at room temperature.

-

Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the stirred solution.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-(Methylsulfonyl)phenol as a semi-solid. (Yield: 96%)

Experimental Protocol 2: Oxidation with Sodium Periodate

This protocol outlines the synthesis using sodium periodate as the oxidant.

Materials:

-

4-(Methylthio)phenol

-

Sodium periodate

-

Aqueous methanol (30%)

-

Water

-

Diethyl ether

-

Chloroform

-

Methanol

Procedure:

-

Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 30% aqueous methanol (100 ml) and cool to 0° C.

-

Add a solution of sodium periodate (10.7 g, 0.05 mol) to the mixture and stir for 30 minutes.

-

Add water (500 ml) and remove the resulting precipitate by filtration.

-

Cool the filtrate to 4° C and add another portion of sodium periodate (10.7 g, 0.05 mol).

-

Stir the suspension for 48 hours.

-

Add a final portion of sodium periodate (5.35 g, 0.025 mol) and stir for an additional 18 hours.

-

Remove the precipitate by filtration and extract the filtrate with diethyl ether.

-

Evaporate the ether to dryness and purify the residue by silica gel column chromatography using a 9:1 chloroform:methanol eluent to give the final product.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 4-(Methylsulfonyl)phenol. Below is a summary of available spectroscopic data.

| Spectroscopic Technique | Key Data Points |

| ¹³C NMR | Data available in public databases such as PubChem. |

| Infrared (IR) Spectroscopy | Spectra have been recorded and are available in databases. Key absorptions are expected for the O-H, aromatic C-H, C=C, S=O, and C-O bonds. |

| Mass Spectrometry (MS) | LC-MS data shows a calculated m/z of 173.0 for [M+H]⁺, with a measured value matching this.[1] |

Applications in Research and Drug Development

4-(Methylsulfonyl)phenol serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-withdrawing sulfonyl group, allows for diverse chemical modifications.

Signaling Pathway Relevance

4-(Methylsulfonyl)phenol is a key reagent in the synthesis of molecules targeting specific signaling pathways. For instance, it is used to create GPR119 agonists and glucokinase activators, which are relevant in the treatment of metabolic disorders.

Caption: Role of 4-(Methylsulfonyl)phenol in synthesizing compounds for metabolic disorder research.

Its documented applications include:

-

GPR119 Agonists: It is a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives which act as G protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a target for the treatment of type 2 diabetes and obesity.

-

Glucokinase Activators: The compound is also utilized in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that are potent glucokinase activators.[1] Glucokinase plays a crucial role in glucose homeostasis, making its activators a therapeutic strategy for type 2 diabetes.

Conclusion

4-(Methylsulfonyl)phenol is a versatile chemical intermediate with established utility in organic synthesis, particularly in the development of therapeutic agents. While its specific historical discovery remains to be precisely pinpointed, its chemical properties and synthetic accessibility have cemented its role in modern medicinal chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this compound, facilitating its application in the discovery and development of new pharmaceuticals.

References

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)phenol, a key reagent in the development of therapeutic agents. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization. Furthermore, it explores its application in drug discovery, focusing on its role as a precursor to potent G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, and illustrates the relevant biological signaling pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Nomenclature and Identification

The compound is systematically named 4-(methylsulfonyl)phenol according to IUPAC nomenclature.[1][2][3] It is also widely known by several synonyms.

| Identifier | Value |

| IUPAC Name | 4-(methylsulfonyl)phenol[1][4] |

| CAS Number | 14763-60-1[1][5] |

| Molecular Formula | C₇H₈O₃S[1][5] |

| Molecular Weight | 172.20 g/mol [2][5] |

| Synonyms | 4-Mesylphenol, p-(Methylsulfonyl)phenol, 4-Hydroxyphenyl methyl sulfone, p-Hydroxyphenyl methyl sulfone[1][2][6] |

Physicochemical Properties

4-(Methylsulfonyl)phenol is typically a tan to pink-brown solid powder at room temperature.[7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Tan to pink-brown powder | [7] |

| Melting Point | 90-95 °C | [7] |

| Boiling Point | 272.52 °C (estimate) | [7] |

| pKa | 7.83 (at 25 °C) | [7] |

| Solubility | Soluble in DMSO and Methanol; slightly soluble in water | [7][8] |

| LogP | 0.886 (estimate) | [7] |

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)phenol

A common and efficient method for the synthesis of 4-(Methylsulfonyl)phenol involves the oxidation of its thioether precursor, 4-(methylthio)phenol (B156131).

Protocol: Oxidation using Oxone [9]

-

Dissolution: Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in a mixture of ethanol (B145695) (10.0 mL) and water (10.0 mL) at room temperature.

-

Oxidation: Add Oxone® (potassium peroxymonosulfate) (0.99 g, 6.5 mmol) to the solution in portions.

-

Reaction: Stir the reaction mixture vigorously for 18 hours at room temperature.

-

Work-up: Partition the mixture between ethyl acetate (B1210297) and water. Collect the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(methylsulfonyl)phenol. This protocol typically affords a high yield (approx. 96%).

Below is a workflow diagram illustrating the synthesis and purification process.

Analytical Characterization

The identity and purity of 4-(Methylsulfonyl)phenol can be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): In Liquid Chromatography-Mass Spectrometry (LCMS), the compound typically shows a protonated molecular ion [M+H]⁺ at m/z = 173.0.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (3000-3100 cm⁻¹), S=O stretches for the sulfone group (typically two bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and aromatic C=C stretches (1500-1600 cm⁻¹).[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the methyl protons (SO₂CH₃) and signals in the aromatic region for the para-substituted phenyl protons. The phenolic hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would show a signal for the methyl carbon and four signals for the aromatic carbons due to the molecule's symmetry, in addition to the carbon bearing the hydroxyl group and the carbon attached to the sulfonyl group.[10]

-

| Technique | Expected Data/Characteristics |

| LCMS (ESI+) | [M+H]⁺ at m/z = 173.0[9] |

| IR (cm⁻¹) | ~3200-3600 (O-H), ~3000-3100 (Ar C-H), ~1325 & ~1150 (S=O), ~1500-1600 (Ar C=C)[10][11] |

| ¹H NMR | Signals for methyl, aromatic, and hydroxyl protons. |

| ¹³C NMR | Signals for methyl and four distinct aromatic carbons.[10] |

Role in Drug Discovery

4-(Methylsulfonyl)phenol serves as a critical building block in the synthesis of molecules targeting metabolic diseases, particularly type 2 diabetes.[8][12] Its structure allows for chemical modifications to generate ligands for specific biological targets. It is notably used as a reagent in the synthesis of:

-

GPR119 Agonists: These compounds stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.[8]

-

Glucokinase (GK) Activators: These molecules enhance the activity of glucokinase, the primary glucose sensor in pancreatic β-cells, thereby promoting insulin release.[8][12]

Signaling Pathways of Therapeutic Targets

Understanding the signaling pathways of the targets is crucial for drug development. 4-(Methylsulfonyl)phenol is a precursor to molecules that modulate two key pathways in glucose homeostasis.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2][13] Its activation by an agonist triggers a Gαs-mediated signaling cascade that enhances insulin and GLP-1 secretion.[2][13]

Glucokinase (GK) Glucose-Sensing Pathway

In pancreatic β-cells, glucokinase (GK) acts as the primary glucose sensor.[3][14][15] Its activity is the rate-limiting step for glucose metabolism, which in turn dictates the level of insulin secretion. GK activators, synthesized using precursors like 4-(Methylsulfonyl)phenol, enhance this process.

Safety Information

4-(Methylsulfonyl)phenol is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.

| Hazard Class | GHS Statements |

| Acute Toxicity, Oral | H303: May be harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Data sourced from aggregated GHS information.[7]

References

- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. 4-(methyl sulfonyl) phenol [flavscents.com]

- 7. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]

- 8. usbio.net [usbio.net]

- 9. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 10. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 13. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [archive.hshsl.umaryland.edu]

- 15. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylsulfonyl)phenol. The information herein is intended to support research, development, and application of this compound in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physicochemical Properties

4-(Methylsulfonyl)phenol is a white to tan-brown crystalline solid.[1] Its key physicochemical parameters are summarized in Table 1. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reactivity.

Table 1: Physicochemical Properties of 4-(Methylsulfonyl)phenol

| Property | Value | Data Source(s) |

| Molecular Formula | C₇H₈O₃S | [2][3] |

| Molecular Weight | 172.20 g/mol | [3][4] |

| Melting Point | 90-95 °C | [1] |

| Boiling Point | 272.52 °C (estimated) | [1] |

| pKa | 7.83 @ 25 °C | [5] |

| logP (octanol-water) | 0.886 (estimated) | [1] |

| Water Solubility | Slight | [5] |

| Solubility in Organic Solvents | DMSO, Methanol | [5][6] |

| CAS Number | 14763-60-1 | [3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of 4-(Methylsulfonyl)phenol are outlined below. These are generalized methods standardly used for organic compounds.

2.1 Melting Point Determination

The melting point of 4-(Methylsulfonyl)phenol can be determined using a capillary melting point apparatus.[7][8][9][10][11]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of 4-(Methylsulfonyl)phenol is packed into a capillary tube to a height of 1-2 mm.[9][10]

-

The capillary tube is placed in the heating block of the apparatus.[7][10]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7][8]

-

2.2 Boiling Point Determination

As 4-(Methylsulfonyl)phenol is a solid at room temperature, its boiling point is determined from the molten state, typically using a micro-scale method.

-

Apparatus: Thiele tube or aluminum block, fusion tube, capillary tube (sealed at one end), thermometer, heating source.[12][13][14]

-

Procedure:

-

A small amount of 4-(Methylsulfonyl)phenol is placed in a fusion tube and heated until molten.

-

A capillary tube, sealed at one end, is placed open-end-down into the molten liquid.[12]

-

The assembly is heated slowly and uniformly.[12]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.[12]

-

2.3 pKa Determination

The acidity constant (pKa) of the phenolic hydroxyl group can be determined by UV-Vis spectrophotometry.[15][16][17]

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, buffer solutions of varying pH.

-

Procedure:

-

A stock solution of 4-(Methylsulfonyl)phenol is prepared in a suitable solvent (e.g., methanol).[18]

-

A series of solutions are prepared by diluting the stock solution in buffer solutions of known pH values, covering a range around the expected pKa.[15]

-

The UV-Vis absorbance spectrum of each solution is recorded.[15][16]

-

A wavelength is chosen where the absorbance of the protonated and deprotonated species differs significantly.[17]

-

The pKa is determined by plotting the absorbance at the chosen wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.[17]

-

2.4 LogP (Octanol-Water Partition Coefficient) Determination

The lipophilicity of 4-(Methylsulfonyl)phenol is estimated by its logP value, which can be determined using the shake-flask method or by HPLC.[19][20]

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, n-octanol, and water (or buffer at a specific pH).

-

Procedure (Shake-Flask Method):

-

n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

A known amount of 4-(Methylsulfonyl)phenol is dissolved in one of the phases.

-

The solution is added to a separatory funnel with a known volume of the other phase.

-

The funnel is shaken until equilibrium is reached, then the layers are allowed to separate.

-

The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).[20]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of P.[19]

-

2.5 Solubility Determination

The solubility of 4-(Methylsulfonyl)phenol in water and organic solvents is determined by the equilibrium saturation method.[21][22][23][24][25]

-

Apparatus: Vials with stir bars, constant temperature shaker, analytical balance, filtration device, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of solid 4-(Methylsulfonyl)phenol is added to a known volume of the solvent in a vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).

-

Synthesis Protocol

4-(Methylsulfonyl)phenol can be synthesized by the oxidation of 4-(methylthio)phenol (B156131).[1][26][27]

-

Reactants: 4-(Methylthio)phenol, Oxone®, ethanol (B145695), water.

-

Procedure:

-

Dissolve 4-(methylthio)phenol in a mixture of ethanol and water.

-

Add Oxone® portion-wise to the solution at room temperature.

-

Stir the reaction mixture for approximately 18 hours.

-

After the reaction is complete, perform a workup by partitioning the mixture between ethyl acetate (B1210297) and water.

-

The organic layer is then washed, dried, and concentrated under vacuum to yield 4-(methylsulfonyl)phenol.[1][26]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a compound like 4-(Methylsulfonyl)phenol.

References

- 1. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 2. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. mdpi.com [mdpi.com]

- 19. acdlabs.com [acdlabs.com]

- 20. agilent.com [agilent.com]

- 21. chem.ws [chem.ws]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. scribd.com [scribd.com]

- 24. www1.udel.edu [www1.udel.edu]

- 25. chem.ucalgary.ca [chem.ucalgary.ca]

- 26. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 27. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol (CAS: 14763-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylsulfonyl)phenol (CAS: 14763-60-1), a versatile chemical intermediate. The document details its physicochemical properties, synthesis protocols, and safety information. Primarily utilized as a key building block in medicinal chemistry, this guide explores its application in the synthesis of targeted therapeutic agents, specifically G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, which are under investigation for the treatment of type 2 diabetes and other metabolic disorders. Detailed experimental protocols for the synthesis of 4-(methylsulfonyl)phenol and its subsequent use, alongside relevant biological assays, are provided. Furthermore, this guide includes visualizations of key synthetic workflows and the signaling pathways of the ultimate drug targets to facilitate a deeper understanding of its role in drug discovery.

Chemical and Physical Properties

4-(Methylsulfonyl)phenol, also known as 4-hydroxyphenyl methyl sulfone, is a tan to pink-brown crystalline powder.[1] Its chemical structure features a phenol (B47542) ring substituted with a methylsulfonyl group at the para position. This substitution significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 4-(Methylsulfonyl)phenol

| Property | Value | Reference(s) |

| CAS Number | 14763-60-1 | [2][3] |

| Molecular Formula | C₇H₈O₃S | [2][3] |

| Molecular Weight | 172.20 g/mol | [2][3] |

| Appearance | Tan to pink-brown powder | [1] |

| Melting Point | 90-95 °C | [1] |

| Boiling Point | 272.52 °C (estimate) | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727); slightly soluble in water. | [2] |

| pKa | 7.83 (25 °C) | [1] |

| LogP | 0.886 (estimate) | [1] |

Table 2: Spectroscopic Data for 4-(Methylsulfonyl)phenol

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Spectral data available. | [3] |

| ¹³C NMR | Spectral data available. | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks available. | [3] |

| Mass Spectrometry | Fragmentation patterns available. | [3] |

Synthesis of 4-(Methylsulfonyl)phenol

Two common methods for the synthesis of 4-(methylsulfonyl)phenol are the oxidation of 4-(methylthio)phenol (B156131).

Experimental Protocol 1: Oxidation with Sodium Periodate (B1199274)

This method involves a two-step oxidation of 4-(methylthio)phenol.

Materials:

-

4-(methylthio)phenol

-

Methanol

-

Sodium periodate

-

Water

-

Ether

-

Chloroform

Procedure:

-

Dissolve 7.0 g (0.05 mol) of 4-(methylthio)phenol in 100 ml of 30% aqueous methanol and cool to 0°C.[4]

-

Add a solution of 10.7 g (0.05 mol) of sodium periodate and stir the resulting suspension for 30 minutes.[4]

-

Add 500 ml of water and remove the precipitate by filtration.[4]

-

Cool the filtrate to 4°C and add another 10.7 g (0.05 mol) of sodium periodate. Stir the suspension for 48 hours.[4]

-

Add a final portion of 5.35 g (0.025 mol) of sodium periodate and stir for an additional 18 hours.[4]

-

Remove the precipitate by filtration and extract the filtrate with ether.[4]

-

Evaporate the ether to dryness and purify the residue by silica gel column chromatography using a 9:1 chloroform:methanol mixture as the eluent to yield 4-(methylsulfonyl)phenol.[4]

Experimental Protocol 2: Oxidation with Oxone

This protocol provides a more direct oxidation route.

Materials:

-

4-(methylthio)phenol

-

Oxone

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate

Procedure:

-

To a solution of 0.50 g (3.2 mmol) of 4-(methylthio)phenol in 10.0 mL of ethanol, add 0.99 g (6.5 mmol) of Oxone in portions.[5]

-

Add 10.0 mL of water at room temperature and stir the reaction mixture for 18 hours.[5]

-

Partition the mixture between ethyl acetate and water.[5]

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under vacuum to afford 4-(methylsulfonyl)phenol.[5]

Applications in Drug Discovery

4-(Methylsulfonyl)phenol is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its primary applications are in the development of GPR119 agonists and glucokinase activators.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[6] Its activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1, respectively.[6]

3.1.1. Representative Synthesis of a GPR119 Agonist Precursor

4-(Methylsulfonyl)phenol can be used to synthesize precursors for GPR119 agonists like AR231453. A key step is the reaction with p-toluenesulfonic anhydride (B1165640) to activate the hydroxyl group for subsequent nucleophilic substitution.

Experimental Protocol: Activation with p-Toluenesulfonic Anhydride

Materials:

-

4-(methylsulfonyl)phenol

-

p-Toluenesulfonic anhydride

-

Appropriate solvent (e.g., pyridine, dichloromethane)

-

Base (if necessary, e.g., triethylamine)

Procedure:

-

Dissolve 17.2 g (100.0 mmol) of 4-(methylsulfonyl)phenol in a suitable solvent.

-

Add p-toluenesulfonic anhydride. The reaction stoichiometry may need to be optimized.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products and the solvent is removed under reduced pressure to yield 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate.

3.1.2. Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonists

This assay measures the increase in intracellular cyclic AMP (cAMP) upon activation of the GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (GPR119 agonists) and a reference agonist

-

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in the assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Glucokinase Activators for Type 2 Diabetes

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes.[7] GK activators allosterically enhance the enzyme's activity, leading to increased glucose-stimulated insulin secretion and hepatic glucose uptake.[7] 4-(Methylsulfonyl)phenol is a reagent in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives which are potent glucokinase activators.[2]

3.2.1. Experimental Protocol: Glucokinase Activity Assay

This coupled-enzyme assay measures the activity of glucokinase by monitoring the production of NADPH.

Materials:

-

Glucokinase enzyme

-

Assay buffer (e.g., 60 mM Tris, 20 mM magnesium chloride, pH 9.0)

-

4.0 mM ATP solution

-

12.0 mM glucose solution

-

0.9 mM NADP⁺ solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, glucose, NADP⁺, and G6PDH.

-

Add the test compound (glucokinase activator) or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the glucokinase enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

The initial rate of the reaction is proportional to the glucokinase activity. Calculate the fold activation by comparing the rate in the presence of the test compound to the vehicle control.

In Vivo Evaluation

The efficacy of compounds synthesized using 4-(methylsulfonyl)phenol is often assessed in animal models of diabetes using an oral glucose tolerance test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

Materials:

-

C57BL/6 mice (or other appropriate diabetic model)

-

Test compound formulated for oral gavage

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

Procedure:

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

-

Compound Administration: Administer the test compound or vehicle via oral gavage.

-

Glucose Challenge: After a set period (e.g., 30 minutes), administer a glucose solution via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.

Safety and Handling

4-(Methylsulfonyl)phenol is classified as an irritant.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

Table 3: Hazard Information for 4-(Methylsulfonyl)phenol

| Hazard Statement | GHS Classification | Precautionary Statement(s) | Reference(s) |

| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 | [8] |

| H319: Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 | [8][9] |

| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [8] |

In case of contact, flush the affected area with copious amounts of water.[9] If inhaled, move to fresh air.[9] Seek medical attention if irritation persists.

Conclusion

4-(Methylsulfonyl)phenol is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for type 2 diabetes. Its utility in the synthesis of potent GPR119 agonists and glucokinase activators highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers in their endeavors. The provided visualizations of synthetic workflows and biological signaling pathways offer a clear framework for understanding the role of this compound in the broader context of metabolic disease research. As the search for more effective treatments for diabetes and related disorders continues, the strategic use of key intermediates like 4-(methylsulfonyl)phenol will undoubtedly remain a cornerstone of innovative drug design and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 5. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 6. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 7. Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

4-(Methylsulfonyl)phenol molecular structure and formula

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of 4-(Methylsulfonyl)phenol, a key chemical intermediate in organic synthesis and drug discovery. The document details its molecular structure, chemical formula, physicochemical properties, and established synthesis protocols. Furthermore, it explores its significant role as a building block in the development of therapeutic agents, such as GPR119 agonists and glucokinase activators. All quantitative data is presented in structured tables for clarity, and key experimental procedures are described in detail. Logical workflows, including its synthesis and application, are visualized using Graphviz diagrams to facilitate understanding.

Introduction

4-(Methylsulfonyl)phenol, also known as p-hydroxyphenyl methyl sulfone, is an organic compound featuring a phenol (B47542) ring substituted with a methylsulfonyl group at the para position. Its unique electronic and structural properties make it a valuable reagent and building block in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing methylsulfonyl group and the acidic phenolic hydroxyl group allows for diverse chemical transformations. This guide serves as a technical resource, consolidating critical information on its structure, properties, synthesis, and applications for professionals in the scientific community.

Molecular Structure and Properties

The molecular structure of 4-(Methylsulfonyl)phenol consists of a benzene (B151609) ring functionalized with a hydroxyl (-OH) group and a methylsulfonyl (-SO₂CH₃) group at opposite ends (positions 1 and 4).

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| Molecular Formula | C₇H₈O₃S[1][2][3][4][5] |

| IUPAC Name | 4-(methylsulfonyl)phenol[2][6] |

| CAS Number | 14763-60-1[1][5] |

| Synonyms | 4-Hydroxyphenyl methyl sulfone, p-(Methylsulfonyl)phenol, 4-Mesylphenol[1][2][7][8] |

| InChI | InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3[2][6] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)O[4][9] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 172.20 g/mol [1][2][3][5] |

| Appearance | Tan to pink-brown powder[1][10] |

| Melting Point | 90-95 °C[1] |

| Boiling Point | 272.52 °C (estimate)[1] |

| Solubility | Soluble in DMSO and Methanol; slightly soluble in water[1][3] |

| pKa | 7.83 at 25 °C[1] |

| LogP | 0.886 (estimate)[1] |

Synthesis of 4-(Methylsulfonyl)phenol

The most common and efficient synthesis of 4-(Methylsulfonyl)phenol involves the oxidation of its thioether precursor, 4-(methylthio)phenol (B156131). This transformation can be achieved using various oxidizing agents, with Oxone (potassium peroxymonosulfate) being a widely used and effective option.

General Synthesis Workflow

The synthesis is a straightforward two-step process starting from 4-(methylthio)phenol, which is oxidized to the corresponding sulfone.

Caption: Workflow for the synthesis of 4-(Methylsulfonyl)phenol.

Detailed Experimental Protocol: Oxidation with Oxone

This protocol is adapted from established laboratory procedures for the synthesis of 4-(Methylsulfonyl)phenol.[1][10][11]

Materials:

-

4-(methylthio)phenol

-

Oxone (Potassium peroxymonosulfate)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of 4-(methylthio)phenol (0.50 g, 3.2 mmol) is prepared in ethanol (10.0 mL).[1][11]

-

Water (10.0 mL) is subsequently added to the solution at room temperature.[1][11]

-

Oxone (0.99 g, 6.5 mmol) is added portion-wise to the stirred solution.[1][11]

-

The resulting reaction mixture is stirred vigorously at room temperature for approximately 18 hours.[1][10][11]

-

After the reaction is complete, the mixture is partitioned between ethyl acetate and water.[1][11]

-

The organic layers are combined, washed with brine, and then dried over anhydrous magnesium sulfate.[1][11]

-

The solvent is removed under reduced pressure (in vacuo) to yield 4-(Methylsulfonyl)phenol. The product is typically obtained as a semi-solid with a high yield (approx. 96%).[1][10][11]

-

Product identity can be confirmed by LCMS, which should show a peak corresponding to [M+H]⁺ at m/z = 173.0.[1][10][11]

Applications in Drug Development

4-(Methylsulfonyl)phenol is not typically used as a therapeutic agent itself but serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. Its structure is incorporated into various drug candidates to modulate properties such as solubility, metabolic stability, and target binding.

The methylsulfonyl group is a bioisostere for other functional groups and can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding.[12] Its incorporation can improve the pharmacokinetic profile of a drug candidate by reducing lipophilicity and slowing metabolism.[12]

Role as a Synthetic Building Block

This compound is a documented reagent in the synthesis of novel compounds targeting significant pathways in metabolic diseases.

Caption: Role of 4-(Methylsulfonyl)phenol as a building block.

Key examples of its application include:

-

GPR119 Agonists: It is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which act as agonists for G protein-coupled receptor 119 (GPR119).[1][3][10][13][14] This receptor is a promising target for the treatment of type 2 diabetes and obesity.

-

Glucokinase Activators: The compound is also a key starting material for synthesizing novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives.[1][3][10][13][14] These derivatives have been identified as potent activators of glucokinase, an enzyme that plays a central role in glucose metabolism, making them potential therapeutics for type 2 diabetes.

Spectroscopic and Crystallographic Data

Characterization of 4-(Methylsulfonyl)phenol is typically performed using standard spectroscopic techniques.

Table 3: Summary of Spectroscopic Data

| Technique | Description |

| ¹³C NMR | Spectral data is available in public databases like SpectraBase.[2] |

| ¹H NMR | NMR spectra are available and can be used to confirm the aromatic and methyl protons.[6] |

| IR Spectroscopy | Infrared spectra show characteristic peaks for the O-H stretch of the phenol, aromatic C-H stretches, and strong absorptions for the S=O stretches of the sulfonyl group.[2][15] |

| Mass Spectrometry | LCMS analysis typically shows the protonated molecular ion [M+H]⁺ at m/z 173.0.[10][11] |

| Raman Spectroscopy | Raman spectral data is also available for this compound.[2] |

Safety and Handling

4-(Methylsulfonyl)phenol is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood.[2]

Conclusion

4-(Methylsulfonyl)phenol is a well-characterized organic compound with significant utility in modern drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an important building block for creating complex molecules with therapeutic potential, particularly in the area of metabolic diseases. This guide has summarized its fundamental properties, synthesis, and key applications, providing a valuable technical resource for researchers and scientists in the field.

References

- 1. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 2. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. PubChemLite - 4-(methylsulfonyl)phenol (C7H8O3S) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. 4-(Methylsulfonyl)phenol | C7H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. 4-(methyl sulfonyl) phenol [flavscents.com]

- 8. 4-(Methylsulfonyl)phenol - CAS:14763-60-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. 4-methylsulfonylphenol [stenutz.eu]

- 10. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]

- 11. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [amp.chemicalbook.com]

- 14. usbio.net [usbio.net]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to the Spectral Data of 4-(Methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(Methylsulfonyl)phenol. Detailed experimental protocols and tabulated spectral data are presented to support researchers in the identification, characterization, and application of this compound in scientific and drug development endeavors.

Chemical Structure and Properties

IUPAC Name: 4-(methylsulfonyl)phenol Synonyms: 4-Hydroxyphenyl methyl sulfone, p-(Methylsulfonyl)phenol CAS Number: 14763-60-1 Molecular Formula: C₇H₈O₃S Molecular Weight: 172.20 g/mol Appearance: Tan to pink-brown powder.[1] Melting Point: 90-95 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 4-(Methylsulfonyl)phenol, along with a typical experimental protocol.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(Methylsulfonyl)phenol exhibits distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group.

Table 1: ¹H NMR Spectral Data of 4-(Methylsulfonyl)phenol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.80 (approx.) | Doublet | 2H | Aromatic (ortho to -SO₂CH₃) |

| 7.00 (approx.) | Doublet | 2H | Aromatic (ortho to -OH) |

| 3.04 | Singlet | 3H | -SO₂CH₃ |

Solvent: CDCl₃, Standard: TMS at 0.00 ppm

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of 4-(Methylsulfonyl)phenol

| Chemical Shift (δ) ppm | Assignment |

| 161.4 | C-OH (aromatic) |

| 130.8 | Aromatic CH |

| 129.6 | C-SO₂CH₃ (aromatic) |

| 116.3 | Aromatic CH |

| 44.9 | -SO₂CH₃ |

Solvent: CDCl₃

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Methylsulfonyl)phenol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is common to simplify the spectrum to single lines for each unique carbon.

-

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction.

-

References

An In-depth Technical Guide to the Biological Mechanisms of Action Stemming from 4-(Methylsulfonyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenol serves as a critical starting scaffold in the synthesis of potent and selective modulators of key biological targets involved in metabolic diseases. While 4-(Methylsulfonyl)phenol itself is not biologically active in the contexts explored, its structural motif is integral to the development of two important classes of therapeutic agents: GPR119 agonists and glucokinase activators. This technical guide provides a comprehensive overview of the mechanisms of action of these two classes of compounds, detailing the signaling pathways they modulate, providing quantitative data on their activity, and outlining the experimental protocols used for their characterization.

Introduction: The Role of 4-(Methylsulfonyl)phenol in Drug Discovery

4-(Methylsulfonyl)phenol is a commercially available chemical reagent that has found significant utility in medicinal chemistry as a building block for more complex, biologically active molecules. Its primary role in the context of this guide is as a precursor for the synthesis of GPR119 agonists and glucokinase activators, two classes of compounds with therapeutic potential in the treatment of type 2 diabetes and other metabolic disorders. The methylsulfonyl group of 4-(Methylsulfonyl)phenol often plays a crucial role in the binding of the final compounds to their respective protein targets, contributing to their potency and selectivity.

GPR119 Agonists Derived from 4-(Methylsulfonyl)phenol

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is a promising strategy for the treatment of type 2 diabetes due to its dual mechanism of action: promoting glucose-dependent insulin (B600854) secretion and stimulating the release of incretin (B1656795) hormones.

Mechanism of Action and Signaling Pathway

GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

-

In Pancreatic β-Cells: Activation of PKA and Epac potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism reduces the risk of hypoglycemia.

-

In Intestinal L-Cells: The rise in cAMP stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones further enhance insulin secretion from pancreatic β-cells.

Quantitative Data: In Vitro Potency of GPR119 Agonists

The potency of GPR119 agonists is typically determined by measuring their ability to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor. The half-maximal effective concentration (EC50) is a key parameter.

| Compound Class | Example Compound | Target | Assay | EC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Compound 26 | Human GPR119 | cAMP Accumulation | 10 | [1] |

| Furo[3,2-d]pyrimidine | Compound 12 | Human GPR119 | cAMP Accumulation | 53 | [1] |

| Thienopyrimidine | Compound 5d | Human GPR119 | cAMP Accumulation | 3 | [1] |

Experimental Protocols

This protocol outlines the measurement of intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (GPR119 agonists) and a reference agonist (e.g., AR231453)

-

cAMP HTRF assay kit (e.g., from Cisbio)

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Data Analysis: Calculate the 665/620 nm ratio. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[2][3][4]

This protocol assesses the effect of a GPR119 agonist on glucose tolerance in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Test compound (GPR119 agonist) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Glucose solution (2 g/kg)

-

Glucometer and test strips

Procedure:

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[2][5]

-

Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.

-

Compound Administration: Administer the test compound or vehicle orally by gavage.

-

Glucose Challenge: After 30-60 minutes, administer the glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the treated groups to the vehicle control.[2][5]

Glucokinase Activators Derived from 4-(Methylsulfonyl)phenol

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver. Glucokinase activators (GKAs) are allosteric modulators that enhance the enzyme's activity, making them attractive therapeutic agents for type 2 diabetes.

Mechanism of Action and Signaling Pathway

GKAs bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose and enhances its maximal catalytic rate (Vmax). This leads to increased glucose phosphorylation to glucose-6-phosphate.

-

In Pancreatic β-Cells: The increased production of glucose-6-phosphate accelerates glycolysis and subsequently raises the ATP/ADP ratio. This leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, opening of voltage-gated calcium channels, and ultimately, glucose-stimulated insulin secretion.

-

In the Liver: Enhanced glucokinase activity increases hepatic glucose uptake and promotes glycogen (B147801) synthesis, thereby reducing hepatic glucose output.

Quantitative Data: In Vitro Potency of Glucokinase Activators

The potency of GKAs is assessed by their ability to increase the activity of the glucokinase enzyme, often measured as a fold activation at a specific glucose concentration or by determining the concentration required for half-maximal activation (AC50).

| Compound Class | Example Compound | Fold Activation (at 5 mM Glucose) | AC50 (nM) | Reference |

| 2-(Pyridine-2-yl)-1H-benzimidazole | 16p(R) | Not specified | 64 | [6] |

| Benzamide | 19e | 2.23 (glucose uptake) | 315 (EC50) | [7] |

Experimental Protocols

This protocol describes a continuous spectrophotometric rate determination assay to measure glucokinase activity.

Materials:

-

Recombinant human glucokinase

-

Assay buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2)

-

Test compounds (GKAs)

-

Glucose

-

ATP

-

Coupling reagents: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, glucokinase, test compound, and glucose.

-

Initiation of Reaction: Add G6PDH and NADP+, and initiate the reaction by adding ATP.

-

Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance). Determine the fold activation by comparing the velocity in the presence of the GKA to the vehicle control. The AC50 can be determined from a dose-response curve.[8][9]

This protocol measures the effect of a GKA on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

-

Isolated pancreatic islets (e.g., from mice or humans)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with BSA

-

Low glucose KRBH (e.g., 2.8 mM glucose)

-

High glucose KRBH (e.g., 16.7 mM glucose)

-

Test compound (GKA)

-

Insulin ELISA kit

Procedure:

-

Islet Culture: Culture isolated islets overnight.

-

Pre-incubation: Pre-incubate islets in low glucose KRBH for 1-2 hours.

-

Stimulation: Incubate groups of islets in:

-

Low glucose KRBH (basal)

-

High glucose KRBH

-

High glucose KRBH + test compound

-

-

Incubation: Incubate for 1 hour at 37°C.

-

Supernatant Collection: Collect the supernatant from each group.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.

-

Data Analysis: Compare the amount of insulin secreted in the presence of the GKA to the high glucose control.[10][11]

Synthesis Workflow: From 4-(Methylsulfonyl)phenol to Bioactive Molecules

The following diagram illustrates the general synthetic logic for producing GPR119 agonists and glucokinase activators starting from 4-(Methylsulfonyl)phenol.

Conclusion

4-(Methylsulfonyl)phenol is a valuable synthon that enables the construction of potent and selective modulators of GPR119 and glucokinase. The resulting GPR119 agonists and glucokinase activators exhibit distinct mechanisms of action that converge on the regulation of glucose homeostasis, making them promising candidates for the treatment of type 2 diabetes. This guide has provided an in-depth overview of their biological activities, the signaling pathways involved, and the key experimental methodologies used in their preclinical characterization, offering a valuable resource for researchers in the field of metabolic drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 6. Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]

- 9. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]

- 10. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 11. protocols.io [protocols.io]

A Technical Guide to the Biological Activity Screening of 4-(Methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant attention in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5][6][7] The presence of a hydroxyl group on an aromatic ring is a key structural feature that contributes to these properties, often by enabling the compound to act as a hydrogen or electron donor to neutralize free radicals.

4-(Methylsulfonyl)phenol (Figure 1) is a simple phenol (B47542) derivative containing a methylsulfonyl group. While its derivatives have been explored for activities such as COX-2 inhibition, the biological profile of the parent compound remains largely uncharacterized in publicly accessible literature.[8] This guide presents a systematic approach to screen for the biological activities of 4-(Methylsulfonyl)phenol, providing detailed experimental protocols and frameworks for data analysis and visualization.

Figure 1: Chemical Structure of 4-(Methylsulfonyl)phenol Note: A chemical structure image would be placed here in a formal whitepaper.

Proposed Experimental Screening Workflow

A tiered approach is recommended for the biological activity screening of 4-(Methylsulfonyl)phenol. This begins with broad in vitro assays to identify potential activities, followed by more specific mechanistic studies for any promising results.

Data Presentation: Summary Tables

Quantitative data from the proposed screening assays should be organized into clear, structured tables to facilitate comparison and interpretation. The following are template tables for recording potential results.

Table 1: Antioxidant Activity of 4-(Methylsulfonyl)phenol

| Assay | Metric | Result (e.g., µM) | Positive Control (e.g., Trolox) |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | ||

| ABTS Radical Scavenging | IC₅₀ | ||

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µM TE/mg) | | |

Table 2: Anti-inflammatory Activity of 4-(Methylsulfonyl)phenol

| Assay | Cell Line | Metric | Result (e.g., µM) | Positive Control (e.g., Dexamethasone) |

|---|---|---|---|---|

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | IC₅₀ | ||

| Prostaglandin E₂ (PGE₂) Production Inhibition | RAW 264.7 | IC₅₀ | ||

| TNF-α Secretion Inhibition | THP-1 | IC₅₀ |

| IL-6 Secretion Inhibition | THP-1 | IC₅₀ | | |

Table 3: Cytotoxicity of 4-(Methylsulfonyl)phenol

| Cell Line | Cancer Type | Metric | Result (e.g., µM) | Positive Control (e.g., Doxorubicin) |

|---|---|---|---|---|

| MCF-7 | Breast | IC₅₀ | ||

| A549 | Lung | IC₅₀ | ||

| HeLa | Cervical | IC₅₀ | ||

| HepG2 | Liver | IC₅₀ |

| HEK293 | Normal Kidney (Control) | CC₅₀ | | |

Table 4: Antimicrobial Activity of 4-(Methylsulfonyl)phenol

| Microbial Strain | Type | Metric | Result (µg/mL) | Positive Control (e.g., Ciprofloxacin) |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | MIC | ||

| Escherichia coli | Gram-negative Bacteria | MIC |

| Candida albicans | Fungi | MIC | | |

Table 5: Enzyme Inhibition Activity of 4-(Methylsulfonyl)phenol

| Enzyme | Metric | Result (e.g., µM) | Positive Control |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | IC₅₀ | Celecoxib | |

| Lipoxygenase (LOX) | IC₅₀ | Quercetin | |

| Tyrosinase | IC₅₀ | Kojic Acid |

| Acetylcholinesterase (AChE) | IC₅₀ | | Galantamine |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key in vitro screening assays.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents: DPPH solution (0.1 mM in methanol), 4-(Methylsulfonyl)phenol stock solution (in DMSO or methanol), Trolox (positive control), methanol.

-

Protocol:

-

Prepare serial dilutions of 4-(Methylsulfonyl)phenol and Trolox in methanol.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging against the concentration.

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

-

Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution), 4-(Methylsulfonyl)phenol stock solution, Trolox standard solutions.

-

Protocol:

-

Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio and warm to 37°C.

-

Add 10 µL of the sample or standard to a 96-well plate.

-

Add 190 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using Trolox and express the results as Trolox equivalents (TE).

-

Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Reagents: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, 4-(Methylsulfonyl)phenol, Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 4-(Methylsulfonyl)phenol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve and calculate the percentage of inhibition to determine the IC₅₀ value.

-

Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents: Cancer cell lines (e.g., MCF-7, A549), appropriate cell culture media, MTT solution (5 mg/mL in PBS), DMSO.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of 4-(Methylsulfonyl)phenol for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Reagents: Bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 4-(Methylsulfonyl)phenol, positive control antibiotics.

-

Protocol:

-

Prepare a twofold serial dilution of 4-(Methylsulfonyl)phenol in a 96-well microtiter plate containing the appropriate broth.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Potential Mechanisms of Action and Signaling Pathways

Should 4-(Methylsulfonyl)phenol exhibit significant anti-inflammatory or anticancer activity, further studies would be warranted to elucidate its mechanism of action. Phenolic compounds are known to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.[3][9][10][11][12]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]